Ring-D Saturation State as a Physicochemical Selector: Δ15-17H-Octaen vs. 15,16-Dihydro-Heptaen
17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9) is the fully aromatic Δ15-unsaturated congener, possessing an endocyclic double bond at C15–C16 that is absent in the more widely studied 15,16-dihydro analog (CAS 786-66-3). This additional unsaturation alters key physicochemical properties: the target compound exhibits a higher predicted boiling point of 468.1±28.0 °C at 760 mmHg versus 447.9 °C for the dihydro analog, and a lower molecular weight (230.26 vs. 232.28 g/mol), reflecting the loss of two hydrogen atoms and gain of one double-bond equivalent . The conjugated ring D modifies the electronic absorption spectrum and the bay-region geometry, which are critical variables in studies relating molecular planarity to carcinogenic activation potential [1].
| Evidence Dimension | Physicochemical properties (boiling point, molecular weight, double-bond equivalents) |
|---|---|
| Target Compound Data | BP 468.1±28.0 °C (predicted); MW 230.26 g/mol; C17H10O; 13 double-bond equivalents; density 1.3±0.1 g/cm³ |
| Comparator Or Baseline | 15,16-Dihydrocyclopenta[a]phenanthren-17-one (CAS 786-66-3): BP 447.9 °C (experimental); MW 232.28 g/mol; C17H12O; 12 double-bond equivalents; density 1.267 g/cm³ |
| Quantified Difference | ΔBP ≈ +20.2 °C (higher for target); ΔMW = –2.02 g/mol; +1 double-bond equivalent; Δdensity ≈ +0.033 g/cm³ |
| Conditions | Predicted data (ACD/Labs Percepta Platform) for target; experimental data from BOC Sciences for dihydro comparator |
Why This Matters
The boiling point differential and the presence of the C15–C16 double bond provide a clear identity verification checkpoint and physical separation basis, ensuring procurement of the correct oxidation state for SAR studies where ring-D conjugation is hypothesized to modulate bay-region reactivity.
- [1] Kashino, S.; Zacharias, D. E.; Peck, R. M.; Glusker, J. P.; Bhatt, T. S.; Coombs, M. M. Bay region distortions in cyclopenta[a]phenanthrenes. Cancer Res. 1986, 46 (4 Pt 1), 1817–1829. PMID: 3948165. X-ray crystallographic structure analyses of seven derivatives; bay-region methyl group causes out-of-plane distortions. View Source
